Chiral Configuration Verification: (R)- vs. (S)-Enantiomer
The (R)-4-(1-aminoethyl)benzenesulfonamide hydrochloride (CAS 1203655-71-3) is unambiguously distinguished from its (S)-enantiomer (CAS 1212843-46-3) by its stereochemical configuration. The (R)-compound is supplied with a purity specification of 96-97% , compared to 95% for the (S)-enantiomer from the same vendor . Both compounds are certified with analytical characterization including NMR, HPLC, and in some cases chiral HPLC to confirm enantiomeric identity .
| Evidence Dimension | Enantiomeric purity specification and stereochemical assignment |
|---|---|
| Target Compound Data | (R)-enantiomer hydrochloride: CAS 1203655-71-3, purity 96-97%, SMILES: O=S(C1=CC=C([C@H](N)C)C=C1)(N)=O.[H]Cl |
| Comparator Or Baseline | (S)-enantiomer free base: CAS 1212843-46-3, purity 95%, SMILES (implied (S)-configuration, opposite stereochemistry at chiral center) |
| Quantified Difference | Purity difference: 1-2 percentage points; stereochemical inversion at the 1-aminoethyl carbon |
| Conditions | Supplier analytical specification (NMR, HPLC, chiral HPLC) under standard laboratory quality control conditions |
Why This Matters
The (R)-configuration provides a distinct three-dimensional scaffold for molecular recognition; selecting the correct enantiomer is essential for maintaining the intended stereochemical outcome in asymmetric synthesis or chiral drug candidate evaluation, where even trace enantiomeric contamination can alter biological readouts.
